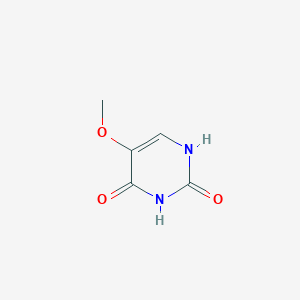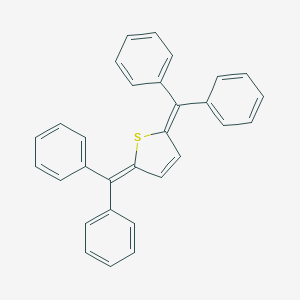
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene
Übersicht
Beschreibung
“2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene” is a chemical compound with the molecular formula C30H24O2S . It is related to the class of compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene” were not found, similar compounds are often synthesized through condensation reactions . For example, 2,5-bis((dimethylamino)methylene)cyclopentanone, a ketocyanine dye precursor, is synthesized through organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide .Wissenschaftliche Forschungsanwendungen
Electroconductive Complexes
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene derivatives have been studied for their potential in creating stable radical cations and dications. These derivatives, particularly when complexed with materials like tetracyanoquinodimethan (TCNQ) and iodine, demonstrate high electroconductivities, indicating their potential in electronic and semiconductor applications (Takahashi & Nihira, 1989).
Polymerization Behavior
Research has explored the polymerization behavior of various 2,5-dihydrothiophene derivatives. For example, the polymerization kinetics of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride have been investigated, revealing insights into the reaction mechanisms and conditions that favor polymer formation. This research contributes to the understanding of polymer science and materials engineering (Cho et al., 1999).
Organic Semiconductor Material
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene (ThBF) derivatives have been identified as potentially significant for use as organic semiconductor materials. Systematic studies of these compounds have focused on understanding the structure-property relationships, which are crucial for the development of advanced semiconductor technologies (He et al., 2022).
Opto-Electronic Applications
Novel heterocyclic compounds, such as 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, have been synthesized and characterized for their potential in opto-electronic applications. These materials display promising optical properties, including blue and green emissions, which are essential for various opto-electronic devices (Ramkumar & Kannan, 2015).
Organic Field-Effect Transistors
Research into phenylene-thiophene-based organic field-effect transistors has revealed the potential of 2,5-bis(diphenylmethylene)-2,5-dihydrothiophene derivatives in this field. These studies focus on the electronic properties and the feasibility of using these compounds in transistor applications, highlighting their significance in advanced electronics (Mushrush et al., 2003).
Eigenschaften
IUPAC Name |
2,5-dibenzhydrylidenethiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22S/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28(31-27)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPGHCYZIASDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)S2)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566508 | |
| Record name | 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(diphenylmethylene)-2,5-dihydrothiophene | |
CAS RN |
136970-50-8 | |
| Record name | 2,5-Bis(diphenylmethylidene)-2,5-dihydrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



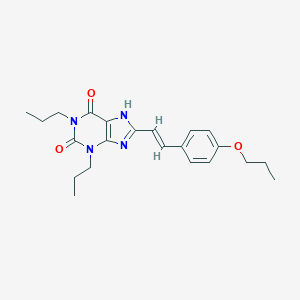
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
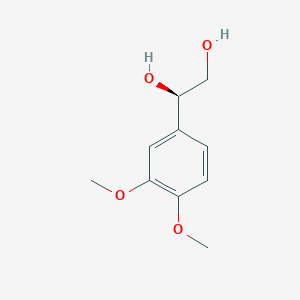


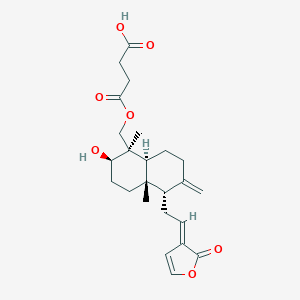
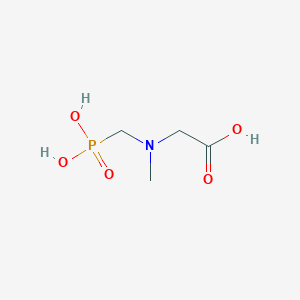
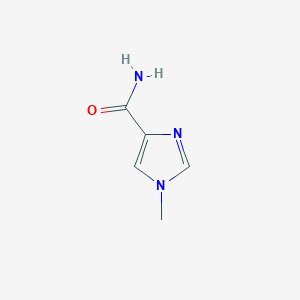

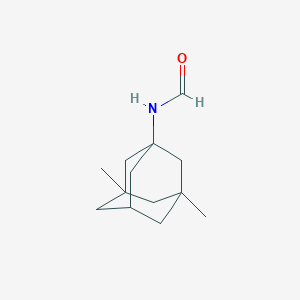

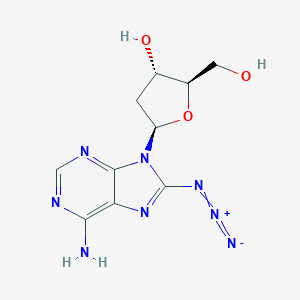
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
